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Compound of Interest

Compound Name:
4-Cyclopropyl-thiazole-2-carbonyl

chloride

CAS No.: 1180496-28-9

Cat. No.: B1397872

Get Quote

Introduction & Compound Profile
4-Cyclopropyl-thiazole-2-carbonyl chloride is a high-value heterocyclic building block used

frequently in the synthesis of antiviral agents (e.g., HCV NS5A inhibitors), kinase inhibitors, and

peptidomimetics. The thiazole ring serves as a bioisostere for peptide bonds or phenyl rings,

while the cyclopropyl group provides metabolic stability and rigidifies the molecular scaffold,

enhancing target binding affinity.

Chemical Properties[1][2][3]
CAS Number: 136204-60-9 (Generic reference for derivatives; check specific supplier batch)

Molecular Formula: C

H

ClNOS

Molecular Weight: 187.65 g/mol
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Physical State: Solid or semi-solid (low melting point), often supplied as a solution.

Reactivity Profile: The C2 position of the thiazole ring is electron-deficient due to the

inductive effects of the adjacent nitrogen and sulfur atoms. Consequently, the attached

carbonyl chloride is highly electrophilic, significantly more reactive than benzoyl chloride.

This high reactivity necessitates strict anhydrous conditions to prevent rapid hydrolysis to the

parent acid.

Mechanistic Insight & Strategic Planning
The esterification of alcohols with this reagent follows a nucleophilic acyl substitution

mechanism (addition-elimination).[1][2]

The Electronic Factor
The thiazole ring acts as an electron-withdrawing group (EWG).

Advantage: Reaction rates are typically fast, even with moderately hindered alcohols.

Risk: The resulting ester is susceptible to hydrolysis or transesterification if workup

conditions are too basic. The acid chloride itself is extremely moisture-sensitive.

Base Selection Logic
Triethylamine (Et

N) / Diisopropylethylamine (DIPEA): Standard proton scavengers.

DMAP (4-Dimethylaminopyridine): Acts as a nucleophilic catalyst. Essential for secondary

alcohols or sterically hindered substrates. It forms a highly reactive N-acylpyridinium

intermediate.

Sodium Hydride (NaH): Used to generate alkoxides from phenols or tertiary alcohols that are

too unreactive for standard amine-base protocols.

Experimental Protocols
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Protocol A: Standard Esterification (Primary &
Secondary Alcohols)
Best for: Routine synthesis, scale-up, and substrates with moderate steric hindrance.

Reagents:

Substrate: Alcohol (1.0 equiv)

Reagent: 4-Cyclopropyl-thiazole-2-carbonyl chloride (1.2 – 1.5 equiv)

Solvent: Dichloromethane (DCM) (Anhydrous)

Base: Triethylamine (Et

N) (2.0 equiv)

Catalyst: DMAP (0.1 equiv)

Step-by-Step Procedure:

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen

inlet.

Dissolution: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M – 0.2 M

concentration).

Base Addition: Add Et

N (2.0 equiv) and DMAP (0.1 equiv). Cool the mixture to 0 °C using an ice bath.

Note: Cooling is critical to suppress side reactions due to the high reactivity of the thiazole

acid chloride.

Reagent Addition: Dissolve 4-Cyclopropyl-thiazole-2-carbonyl chloride (1.2 equiv) in a

minimal amount of DCM and add it dropwise to the reaction mixture over 10–15 minutes.

Visual Cue: A white precipitate (Et
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N·HCl) will form immediately.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor by TLC or LC-MS.

Endpoint: Disappearance of the alcohol starting material.

Workup:

Quench with saturated NH

Cl solution.

Extract with DCM (3x).

Wash combined organics with NaHCO

(sat.[3] aq.) to remove excess acid, then Brine.

Dry over Na

SO

, filter, and concentrate.

Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: "Hard" Esterification (Tertiary Alcohols &
Phenols)
Best for: Low-nucleophilicity substrates or crowded tertiary centers.

Reagents:

Substrate: Alcohol/Phenol (1.0 equiv)

Reagent: 4-Cyclopropyl-thiazole-2-carbonyl chloride (1.5 equiv)

Solvent: Tetrahydrofuran (THF) (Anhydrous)
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Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

Step-by-Step Procedure:

Alkoxide Formation: In a flame-dried flask under N

, suspend NaH (1.2 equiv) in anhydrous THF at 0 °C.

Substrate Addition: Add the Alcohol/Phenol (1.0 equiv) dissolved in THF dropwise. Stir at 0

°C for 30 mins (or until H

evolution ceases) to ensure complete deprotonation.

Acylation: Add 4-Cyclopropyl-thiazole-2-carbonyl chloride (1.5 equiv) dropwise at 0 °C.

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT.

Caution: This reaction is very fast. Over-reaction or decomposition can occur if left too

long.

Workup: Carefully quench with cold water (watch for H

evolution from excess NaH). Extract with EtOAc.

Visualization & Decision Logic
Reaction Mechanism (DMAP Catalysis)
The following diagram illustrates the catalytic cycle where DMAP activates the thiazole acid

chloride, making it susceptible to attack by the alcohol.
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Click to download full resolution via product page

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism.

Protocol Selection Decision Tree

Select Substrate Type
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Protocol A:
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Yes

Acid Sensitive?

Protocol B:
THF / NaH

No (Use Acid Cl)

Protocol C:
Steglich (DCC/DMAP)

(Use Acid form)

Yes (Avoid Acid Cl)
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Figure 2: Decision matrix for selecting the optimal esterification condition.

Troubleshooting & Quality Control
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Issue Probable Cause Corrective Action

Low Yield Hydrolysis of Acid Chloride

Ensure all glassware is flame-

dried. Use fresh anhydrous

solvents. Check reagent

quality (if solid, is it

sticky/wet?).

No Reaction Steric Hindrance

Switch from Protocol A to

Protocol B (NaH). Increase

DMAP load to 0.5 equiv.

Side Products N-Acylation

If substrate contains amines,

they will react first. Protect

amines with Boc/Cbz groups

before esterification.

Racemization High Basicity / Heat

Keep reaction at 0 °C. Use

Pyridine instead of Et

N/DMAP for chiral alpha-

centers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1397872?utm_src=pdf-custom-synthesis#bc-rfq
https://www.savemyexams.com/a-level/chemistry/cie/25/revision-notes/32-hydroxy-compounds/32-1-alcohols/alcohols-and-acyl-chlorides/
https://www.chemistrysteps.com/preparation-of-esters/
https://www.researchgate.net/post/Can-anyone-advise-me-on-the-reaction-conditions-of-methacrylol-chloride-with-alcohol
https://www.benchchem.com/product/b1397872/docs#application-note-esterification-protocols-using-4-cyclopropyl-thiazole-2-carbonyl-chloride
https://www.benchchem.com/product/b1397872/docs#application-note-esterification-protocols-using-4-cyclopropyl-thiazole-2-carbonyl-chloride
https://www.benchchem.com/product/b1397872/docs#application-note-esterification-protocols-using-4-cyclopropyl-thiazole-2-carbonyl-chloride
https://www.benchchem.com/product/b1397872/docs#application-note-esterification-protocols-using-4-cyclopropyl-thiazole-2-carbonyl-chloride
https://www.benchchem.com/product/b1397872?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1397872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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